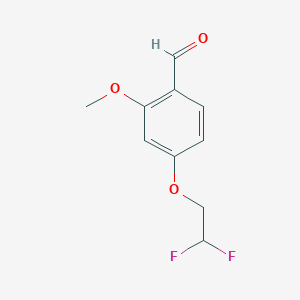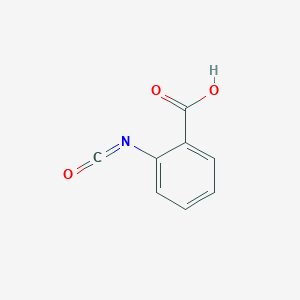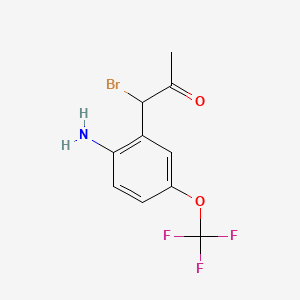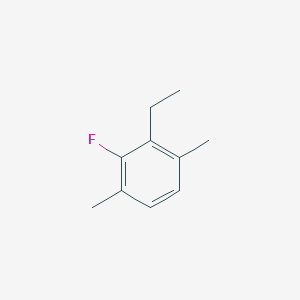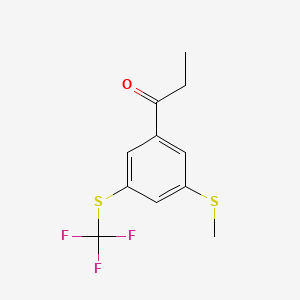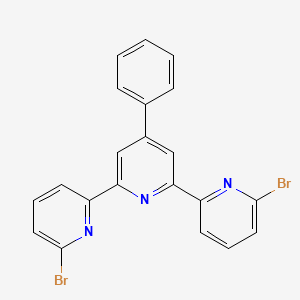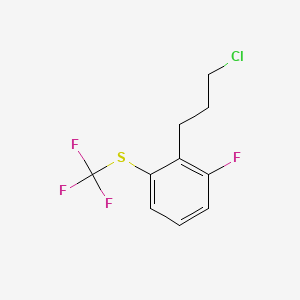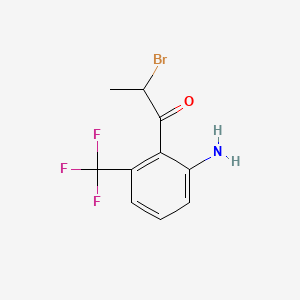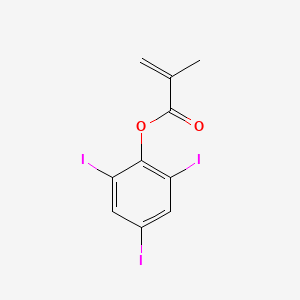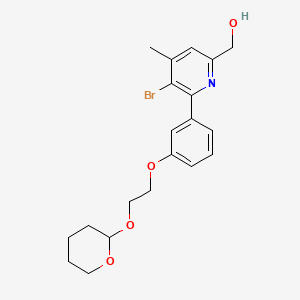![molecular formula C13H13N3 B14063764 {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile CAS No. 22269-55-2](/img/structure/B14063764.png)
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is an organic compound with the molecular formula C12H11N3. It is known for its unique structure, which includes a dimethylamino group and a methylidene group attached to a phenyl ring. This compound is used in various scientific research applications due to its interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile typically involves the condensation of 4-(dimethylamino)benzaldehyde with malononitrile. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
化学反応の分析
Types of Reactions
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of {[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets .
類似化合物との比較
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 2-(4-Dimethylaminophenyl)acetonitrile
- 4-(Dimethylamino)benzylidene malononitrile
Uniqueness
{[4-(Dimethylamino)-2-methylphenyl]methylidene}propanedinitrile is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
特性
CAS番号 |
22269-55-2 |
|---|---|
分子式 |
C13H13N3 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-[[4-(dimethylamino)-2-methylphenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H13N3/c1-10-6-13(16(2)3)5-4-12(10)7-11(8-14)9-15/h4-7H,1-3H3 |
InChIキー |
WPJHTIRBHRFQKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)N(C)C)C=C(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


